N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrazin-2-amine
Description
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrazin-2-amine is a synthetic organic compound featuring a unique combination of a thiazole ring and a pyrazine ring
Properties
IUPAC Name |
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-14(9-6-11-3-4-12-9)7-8-5-10(15-2)13-16-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBJDBOWAQKSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NS1)OC)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrazin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Coupling with Pyrazine: The final step involves coupling the methoxylated thiazole with N-methylpyrazin-2-amine. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of automated reactors and in-line purification systems would help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which might reduce the thiazole ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to the target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrazin-2-amine: shares similarities with other thiazole and pyrazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined thiazole and pyrazine structure, which provides a distinct set of chemical and biological properties. This dual-ring system can offer enhanced binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
